molecular formula C8H13ClO3 B1340363 tert-Butyl 2-chloro-3-oxobutanoate CAS No. 7304-72-5

tert-Butyl 2-chloro-3-oxobutanoate

Cat. No.: B1340363
CAS No.: 7304-72-5
M. Wt: 192.64 g/mol
InChI Key: ZTHHPFWQCBJKDK-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-3-oxobutanoate: is an organic compound with the molecular formula C₈H₁₃ClO₃. It is a chlorinated ester that finds applications in various chemical reactions and research fields. The compound is known for its reactivity and is used as an intermediate in the synthesis of more complex molecules.

Scientific Research Applications

tert-Butyl 2-chloro-3-oxobutanoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Medicinal Chemistry: In the development of new drug candidates and bioactive molecules.

    Material Science: As a building block for the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

Target of Action

tert-Butyl 2-chloro-3-oxobutanoate, also known as Butanoic acid, 2-chloro-3-oxo-, 1,1-dimethylethyl ester, is a chemical reagent It is used in the preparation of a potent bcl-2/bcl-xl inhibitor , which suggests that it may interact with these proteins. Bcl-2 and Bcl-xL are key proteins involved in the regulation of apoptosis, or programmed cell death .

Mode of Action

It is used in the synthesis of potent small molecule-peptide conjugates in hiv-1 inhibition . This suggests that it may interact with its targets to inhibit their function, leading to the suppression of HIV-1.

Biochemical Pathways

Given its use in the synthesis of bcl-2/bcl-xl inhibitors and hiv-1 inhibitors , it can be inferred that it may affect the apoptosis pathway and the HIV-1 life cycle.

Result of Action

Given its use in the synthesis of bcl-2/bcl-xl inhibitors and hiv-1 inhibitors , it can be inferred that its action may result in the inhibition of these targets, potentially leading to the induction of apoptosis and the suppression of HIV-1.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-3-oxobutanoate can be synthesized through the reaction of tert-butyl acetoacetate with thionyl chloride. The reaction typically involves the following steps:

  • Dissolving tert-butyl acetoacetate in an appropriate solvent such as dichloromethane.
  • Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
  • Allowing the reaction mixture to warm to room temperature and stirring for several hours.
  • Removing the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-3-oxobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of tert-butyl 2-chloro-3-hydroxybutanoate.

    Hydrolysis: Formation of tert-butyl 2-chloro-3-hydroxybutanoic acid and tert-butanol.

Comparison with Similar Compounds

    tert-Butyl acetoacetate: A precursor in the synthesis of tert-butyl 2-chloro-3-oxobutanoate.

    tert-Butyl 3-oxobutanoate: A structurally similar compound with a keto group instead of a chloro group.

    tert-Butyl 2-chloroacetate: Another chlorinated ester with different reactivity.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a carbonyl group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHPFWQCBJKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540479
Record name tert-Butyl 2-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7304-72-5
Record name tert-Butyl 2-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-chloro-3-oxobutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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